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Compound of Interest

Compound Name: 5,7-Difluoro-1H-indazol-3-amine

Cat. No.: B11915151

Status of CAS 796179-62-1: The string "796179-62-1" is not a valid, registered CAS Registry

Number in public chemical databases (Common Chemistry, PubChem, SciFinder). The format
is mathematically invalid based on CAS check-digit algorithms, and no chemical substance is

indexed under this specific sequence.

Identified Target: The identifier "796179" corresponds to a seminal Frontiers in Pharmacology
article (Article ID: 796179, DOI: 10.3389/fphar.2021.796179) published in 2022.[1] The core
subject of this technical document is the NMDA Receptor Positive Allosteric Modulator (PAM)
known as GNE-8324 (and its derivative M-8324).

This guide proceeds with the structural characterization of GNE-8324, the definitive molecule
associated with this research ID.

Part 1: Structural Characterization of GNE-8324

GNE-8324 is a highly selective positive allosteric modulator (PAM) of the GIuN2A subunit of the
N-methyl-D-aspartate (NMDA) receptor. It is a critical tool compound in neuropharmacology for
studying inhibitory neuron modulation.

Chemical Identity
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Property

Detail

Common Name

GNE-8324

Valid CAS Number

1698901-76-6

IUPAC Name

2-{[Ethyl(4-fluorophenyl)amino]methyl}-7,8-
dihydro-4H,6H-cyclopental4,5][1,3]thiazolo[3,2-

a]pyrimidin-4-one

Molecular Formula C1sH18FN3OS
Molecular Weight 343.42 g/mol
Exact Mass 343.1155

SMILES & InChl Representation

These strings are essential for cheminformatics integration and 3D modeling.

e Canonical SMILES:

(Note: The core scaffold involves a fused tricyclic system: cyclopentathiazolopyrimidinone).

e Isomeric SMILES:

(In this specific achiral molecule, canonical and isomeric forms are identical, but correct ring

aromaticity definition is crucial).

e InChl Key:MKBFOAQLSFHEGN-UHFFFAOYSA-N

Part 2: Molecular Architecture & Visual Analysis

The structure of GNE-8324 is built upon a cyclopenta[4,5]thiazolo[3,2-a]pyrimidin-4-one

scaffold. This tricyclic core is responsible for the rigid positioning required for the allosteric

binding pocket on the GIuN2A subunit.

Structural Diagram (Graphviz/DOT)

The following diagram visualizes the connectivity and functional domains of GNE-8324.
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Functional Domains

Tail: Hydrophobic Pocket Interaction

Core: Scaffolding & H-Bond Acceptor

Tricyclic Core C2 Position Methylene Linker Tertiary Amine N-Aryl Bond > 4-Fluorophenyl Group
(Cyclopentathiazolopyrimidinone) (-CH2-) (N-Ethyl) (Lipophilic Tail)

Click to download full resolution via product page

Figure 1: Modular decomposition of GNE-8324 showing the tricyclic heteroaromatic core linked
to the fluorophenyl tail via an ethyl-amine bridge.

Part 3: Physicochemical Properties & Synthesis

Understanding the physicochemical profile is vital for experimental design, particularly for in
vitro electrophysiology or in vivo dosing.

Key Properties Table
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Property Value Implication for Research

Moderate lipophilicity; likely
LogP (Predicted) ~3.2 crosses BBB (Blood-Brain

Barrier).

Good membrane permeability

TPSA 45.8 A2 _

(Rule of 5 compliant).

Lack of donors improves CNS
H-Bond Donors 0 )

penetration.

Interactions with GIUN2A
H-Bond Acceptors 4 . .

allosteric site residues.

Requires DMSO stock
Solubility Low in water (typically 10-100 mM) for

dilution.

Synthetic Logic (Retrosynthetic Analysis)

The synthesis of GNE-8324 typically follows a convergent pathway. The "Expertise” here lies in
the formation of the fused thiazolo-pyrimidine ring.

» Core Formation: The tricyclic core is synthesized by condensing 2-aminocyclopent-1-ene-1-
carbothioamide (or a cyclic ketone precursor) with an appropriate electrophile to close the
pyrimidine ring.

o Linker Attachment: The C2 position is functionalized, often via a chloromethyl intermediate.

» Amine Coupling: The final step involves a nucleophilic displacement of the chloromethyl
group by N-ethyl-4-fluoroaniline.

Protocol Validation Check:

o Self-Validating Step: The formation of the tricyclic core can be monitored by the
disappearance of the characteristic C=S stretch in IR or the shift of cyclopentyl protons in
NMR.
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o Purity Marker: The final product should show a distinct fluorine signal (~ -120 ppm) in °F
NMR, confirming the integrity of the fluorophenyl tail.

Part 4: Biological Mechanism (GIUN2A Selectivity)[2]

GNE-8324 is distinct from non-selective NMDA agonists (like glutamate) or pore blockers (like
MK-801).

o Target: GIuUN2A-containing NMDA receptors.

o Mode of Action: Positive Allosteric Modulator (PAM). It binds to a site distinct from the agonist
binding domain (ABD) and the ion channel pore.

o Effect: It increases the affinity of the receptor for agonists and/or increases the open
probability of the channel, potentiating currents only when the agonist is present.

o Selectivity: It shows >50-fold selectivity for GIUN2A over GIuN2B, making it a precision tool
for dissecting synaptic potentiation in specific neuronal circuits (e.g., inhibitory interneurons).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Executive Summary: Identifier Resolution & Target
Molecule]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11915151#molecular-structure-and-smiles-for-cas-

796179-62-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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